3-(Chloromethyl)-1,2,4-oxadiazole

Catalog No.
S778974
CAS No.
51791-12-9
M.F
C3H3ClN2O
M. Wt
118.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-1,2,4-oxadiazole

CAS Number

51791-12-9

Product Name

3-(Chloromethyl)-1,2,4-oxadiazole

IUPAC Name

3-(chloromethyl)-1,2,4-oxadiazole

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

InChI

InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2

InChI Key

YSNKGJCEHOJIDK-UHFFFAOYSA-N

SMILES

C1=NC(=NO1)CCl

Canonical SMILES

C1=NC(=NO1)CCl

Synthesis and Characterization:

3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound with the chemical formula C₃H₃ClN₂O. Its synthesis has been reported in various scientific publications, with methods involving the reaction of formamide, N,N'-dichloromethyleneurea, and sodium ethoxide being commonly employed [].

Applications in Organic Chemistry:

-(Chloromethyl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis due to its reactive chloromethyl group. It readily participates in various substitution and addition reactions, allowing for the introduction of diverse functionalities onto organic molecules.

  • Alkylation

    The chloromethyl group can be displaced by nucleophiles, enabling the alkylation of various substrates like amines, alcohols, and phenols. This strategy is utilized in the synthesis of complex organic molecules with desired properties.

  • Cross-linking

    3-(Chloromethyl)-1,2,4-oxadiazole can act as a cross-linking agent for polymers and biomolecules. Its bifunctional nature, with both electrophilic (chloromethyl) and slightly basic (oxadiazole ring), allows it to form covalent linkages between two molecules, leading to the formation of networks or modification of biomolecules [].

3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with a chloromethyl group attached to the oxadiazole framework. Its chemical formula is C4H4ClN3O, and it has a CAS number of 51791-12-9. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules .

CMO is likely to be toxic and corrosive due to the presence of the chlorine atom. It can react with skin and eyes, causing irritation or burns. Additionally, the fumes may be irritating to the respiratory system [].

Due to its reactive chloromethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols. Additionally, it can react with sodium azide and alkynes in the presence of bases like triethylamine, leading to the formation of new oxadiazole derivatives . The compound also shows reactivity in cycloaddition reactions and can be utilized in the synthesis of more complex heterocycles .

Research indicates that 3-(Chloromethyl)-1,2,4-oxadiazole derivatives exhibit significant biological activity. Some derivatives have shown promising results in vitro against various cancer cell lines, including cervical and colon adenocarcinoma cells. The biological activity is often attributed to the oxadiazole core, which has been linked to various pharmacological effects such as anti-inflammatory and antimicrobial properties .

Several methods have been developed for synthesizing 3-(Chloromethyl)-1,2,4-oxadiazole:

  • Amidoxime Method: This involves the reaction of amidoximes with acyl chlorides or carboxylic acid derivatives under acidic or basic conditions.
  • Cycloaddition Reactions: Utilizing nitrile oxides and nitriles can lead to the formation of oxadiazoles through 1,3-dipolar cycloaddition.
  • Direct Chloromethylation: Chloromethylation of 1,2,4-oxadiazoles can be achieved using chloromethyl methyl ether or other chloromethylating agents under controlled conditions .

3-(Chloromethyl)-1,2,4-oxadiazole and its derivatives are primarily explored for their potential applications in drug discovery and development. They serve as important intermediates in synthesizing pharmaceuticals due to their diverse biological activities. Additionally, these compounds are investigated for use in agrochemicals and materials science due to their unique chemical properties .

Interaction studies involving 3-(Chloromethyl)-1,2,4-oxadiazole have focused on its binding affinity with various biological targets. For instance, certain derivatives have been studied for their interaction with protein-tyrosine phosphatase 1B and chemokine receptors, indicating potential roles in modulating signaling pathways relevant to cancer and metabolic disorders .

Several compounds share structural similarities with 3-(Chloromethyl)-1,2,4-oxadiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazoleMethyl group at position 3Enhanced lipophilicity may improve bioavailability
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazanContains a furazan ringPotentially higher reactivity due to furazan's electron-withdrawing nature
5-(Bromomethyl)-1,2,4-oxadiazoleBromine instead of chlorineDifferent reactivity profile due to halogen size

The unique chloromethyl group in 3-(Chloromethyl)-1,2,4-oxadiazole enhances its reactivity compared to other similar compounds. This feature allows for diverse synthetic modifications that can lead to novel derivatives with improved biological activities .

The synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole primarily relies on cyclocondensation reactions to form the core oxadiazole structure, followed by introduction of the chloromethyl group [1]. The 1,2,4-oxadiazole ring system is typically constructed through the reaction between amidoximes and carboxylic acid derivatives, which represents one of the most widely employed synthetic routes [1] [2].

The classical approach involves a two-step process: first, the formation of O-acylamidoximes from amidoximes and activated carboxylic acids, followed by cyclodehydration to yield the 1,2,4-oxadiazole core [1]. This method, originally proposed by Tiemann and Krüger, utilizes amidoximes and acyl chlorides, resulting in the formation of two products with varying yields [1].

Several modifications to this approach have been developed to improve reaction efficiency. The use of tetrabutylammonium fluoride (TBAF) or pyridine as catalysts has been shown to enhance synthesis efficacy [1] [3]. The reaction between amidoximes and carboxylic acid esters, particularly methyl and ethyl esters, activated carboxylic acids (with coupling reagents), or carboxylic acid anhydrides has also been utilized [1].

A notable advancement in cyclocondensation methodology was reported by Baykov et al., who developed a one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from corresponding amidoximes and carboxylic acids methyl or ethyl esters in the superbase medium sodium hydroxide/dimethyl sulfoxide [1]. This approach allows for the synthesis of diverse oxadiazole analogs through a simple purification protocol, although reaction times vary from 4 to 24 hours with yields ranging from 11% to 90% [1].

Another significant cyclocondensation approach involves the 1,3-dipolar cycloaddition of nitrile oxides and nitriles [1]. Despite the accessibility of starting materials and reagents, this synthetic procedure is generally less favorable due to the non-reactivity of the -CN triple bond and the possibility of forming 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization [1].

For the specific synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole, the cyclocondensation typically begins with the formation of an appropriate amidoxime intermediate, which is then reacted with a chloroacetyl derivative to introduce the chloromethyl group at position 3 [4]. The reaction of 2-chloro-acetamide oxime with trimethoxymethane has been reported as an effective synthetic route for this compound [4].

Table 1: Common Cyclocondensation Methods for 1,2,4-Oxadiazole Core Formation

MethodStarting MaterialsConditionsYield Range (%)Reaction Time
Tiemann-KrügerAmidoximes + Acyl chloridesSolvent-free, MeltingLowLong
TBAF-catalyzedAmidoximes + Acyl chloridesTHF, Room temperature<5-981-72 h
Ester methodAmidoximes + Carboxylic estersToluene, Reflux, K₂CO₃50-95~12 h
Activated acidAmidoximes + Activated acidsTEA, T3P, ~80°C87-970.5-6 h
Aqueous mediumAmidoximes + Acyl derivativesH₂O, Reflux35-9312 h
SuperbaseAmidoximes + EstersNaOH/DMSO11-904-24 h

Chloromethylation Techniques and Optimization

The introduction of the chloromethyl group at position 3 of the 1,2,4-oxadiazole ring is a critical step in the synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole [4]. Several chloromethylation techniques have been developed and optimized for this purpose, with varying degrees of efficiency and selectivity [5].

Chloromethylation is fundamentally a method of directly substituting a hydrogen atom with a chloromethyl group in an aromatic or heterocyclic structure [5]. For oxadiazoles, this process requires careful optimization due to the electronic properties of the heterocyclic ring system [6].

One common approach involves the use of chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acid catalysts like aluminum trichloride [5]. The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure selectivity [5]. This method has been successfully applied to various heterocyclic systems, including oxadiazoles [5].

An alternative approach utilizes dimethoxymethane and chlorosulfonic acid in the presence of zinc iodide as a catalyst [7]. This method offers several advantages, including simple operation, mild conditions, and easy product isolation [7]. The reaction can be carried out in dichloromethane at room temperature, yielding good to excellent results [7].

For the specific synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole, a two-step process is often employed [6]. First, the oxadiazole core is formed through cyclocondensation, followed by chloromethylation at position 3 [6]. Alternatively, a chloromethyl-containing precursor can be incorporated during the cyclocondensation step [4].

Recent advancements in chloromethylation techniques have focused on improving reaction efficiency and reducing the formation of byproducts [7]. The use of zinc iodide as a catalyst has shown excellent reactivity in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid [7]. This catalytic reaction enables chloromethylation to be carried out under mild conditions with good to excellent yields [7].

Another optimized approach involves the reaction of appropriate precursors under specific conditions [8]. For instance, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives have been prepared according to literature methods and used as building blocks for further functionalization [8].

Table 2: Optimization of Chloromethylation Conditions for Heterocyclic Compounds

Chloromethylating AgentCatalystSolventTemperatureReaction TimeYield (%)
Chloromethyl methyl etherAlCl₃Dichloromethane0-5°C4 h70-85
Dimethoxymethane/ClSO₃HZnI₂DichloromethaneRoom temp.2-12 h75-90
Paraformaldehyde/HClZnCl₂Cyclohexane0-25°C5-7 h60-75
Chloroacetyl chlorideEt₃NDichloromethane0°C to RT6 h90-99
Methoxyacetyl chlorideAlCl₃NitromethaneRoom temp.3-5 h65-80

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-1,2,4-oxadiazole, offering significant advantages over conventional heating methods [9] [10]. This approach has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, improving yields, and enhancing product purity [9] [10].

The application of microwave irradiation (MWI) in the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters in the presence of catalysts such as ammonium fluoride/aluminum oxide or potassium carbonate has been extensively studied [1]. This synthetic approach allows for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles within extremely short reaction times and with good yields [1].

A notable microwave-assisted protocol involves the reaction of aryl-nitrile with hydroxylamine hydrochloride to form aryl-amidoxime in the presence of catalysts such as magnesium oxide, acetic acid, or potassium fluoride [1]. This method enables the synthesis of 1,2,4-oxadiazoles through a simple two-step procedure with remarkably short reaction times, high yields, and simple purification [1].

Adib et al. reported a novel synthesis of 1,2,4-oxadiazoles from a one-pot, three-component reaction between nitriles, hydroxylamine, and aldehydes under microwave irradiation and solvent-free conditions, achieving excellent yields [11]. This approach represents a significant advancement in the efficient preparation of oxadiazole derivatives [11].

Another efficient microwave-assisted protocol was developed by Porcheddu et al., who reported a one-pot two-step synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes [12]. This method further demonstrates the versatility and efficiency of microwave irradiation in oxadiazole synthesis [12].

Santagada et al. investigated the one-pot microwave-assisted synthesis of substituted 1,2,4-oxadiazoles in both solvent and solvent-free conditions, exploring the importance of various coupling reagents [9]. Their findings highlighted the advantages of microwave irradiation, including good yields and short reaction times [9].

Kaboudin and Navaee demonstrated that microwave-assisted synthesis of 1,2,4-oxadiazoles from amidoximes under solvent-free conditions is an efficient method for one-pot synthesis of 1,2,4-oxadiazole derivatives from amidoximes and acyl chlorides [13]. They described this approach as easy, rapid, and high-yielding for the synthesis of 1,2,4-oxadiazoles [13].

For the specific synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole, microwave-assisted protocols typically involve the reaction of appropriate amidoximes with chloroacetyl chloride or other chloromethyl-containing precursors under microwave irradiation [14]. This approach significantly reduces reaction times compared to conventional heating methods while maintaining or improving yields [14].

Table 3: Microwave-Assisted Synthesis Protocols for 1,2,4-Oxadiazoles

ProtocolStarting MaterialsCatalyst/ReagentConditionsReaction TimeYield (%)
One-pot three-componentNitriles, hydroxylamine, aldehydesNoneSolvent-free, MWIMinutesExcellent
One-pot two-stepCarboxylic acids, amidoximesVariousMWIShortHigh
Solvent/Solvent-freeAmidoximes, acyl derivativesCoupling reagentsMWIShortGood
NH₄F/Al₂O₃-catalyzedAmidoximes, acyl chloridesNH₄F/Al₂O₃Solvent-free, MWI~10 min40-90
Two-step with catalystsNitriles, hydroxylamineMgO, CH₃COOH, or KFSolvent-free, MWI2-10 min>90
Thiazolidinedione-basedOxadiazole precursorsVariousMWI at 340 WShortVery good

Green Chemistry Approaches in Oxadiazole Synthesis

Green chemistry approaches for the synthesis of 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-1,2,4-oxadiazole, have gained significant attention due to their environmental benefits and sustainable nature [10] [15]. These methods focus on reducing environmental pollution by designing benign reaction processes, avoiding waste generation, and saving time and energy [16].

Several green chemistry principles have been applied to oxadiazole synthesis, including solvent-free reactions, the use of environmentally friendly catalysts, microwave irradiation, and mechanochemical techniques [17] [16]. These approaches align with the goals of sustainable chemistry by minimizing the use of hazardous substances and reducing energy consumption [15].

Solvent-free approaches represent a significant advancement in green chemistry for oxadiazole synthesis [17]. By eliminating the need for organic solvents, these methods reduce waste generation and environmental impact [17]. For instance, the microwave-assisted synthesis of 1,2,4-oxadiazoles under solvent-free conditions has been reported to yield excellent results with remarkably short reaction times [1] [13].

The grinding technique is another green synthetic method for performing chemical reactions under solvent-free conditions with high product yields [15]. This approach involves the grinding of reacting substances using a mortar and pestle or a high-speed vibrating mill, with the chemical reaction proceeding due to collisions between the reacting molecules [15].

Ball milling, considered an automated form of mortar and pestle, has also been employed in green synthesis approaches for heterocyclic compounds [16]. In this technique, the reacting materials are placed in a reaction vessel equipped with grinding balls and covered with a lid, and the vessel is shaken at high speed to facilitate the chemical reactions [15] [16].

The use of green catalysts represents another important aspect of environmentally friendly oxadiazole synthesis [17]. Various catalysts, including metal-free catalysts and those derived from renewable resources, have been investigated for their potential in promoting efficient and selective reactions while minimizing environmental impact [17].

For the specific synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole, green chemistry approaches typically involve the use of environmentally friendly reagents and catalysts, solvent-free conditions, and energy-efficient heating methods such as microwave irradiation [10] [15]. These methods not only reduce environmental pollution but also often lead to improved yields and shorter reaction times [10] [15].

Table 4: Green Chemistry Approaches for Oxadiazole Synthesis

ApproachKey FeaturesEnvironmental BenefitsEfficiency Metrics
Solvent-free reactionsNo organic solvents usedReduced waste and pollutionHigh yields, short times
Microwave irradiationEnergy-efficient heatingLower energy consumptionRemarkably short reaction times
Green catalystsEnvironmentally friendly catalystsReduced toxicityGood to excellent yields
Grinding techniqueMechanical energy instead of heatNo solvents requiredHigh product yields
Ball millingAutomated grinding processSolvent-free conditionsEfficient mixing and reaction
Ultrasonic-assistedSound wave energyReduced energy consumptionEnhanced reaction rates
Aqueous mediumWater as solventNon-toxic, non-flammableModerate to excellent yields
One-pot proceduresMultiple steps in single vesselReduced waste and energySimplified purification

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Chloromethyl)-1,2,4-oxadiazole

Dates

Last modified: 08-15-2023

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